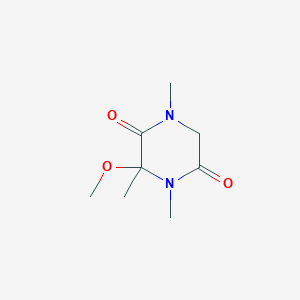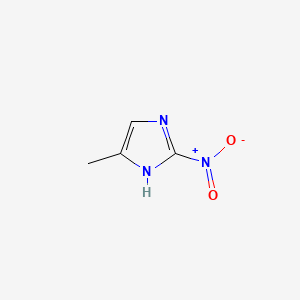![molecular formula C12H10N2 B3352983 5,6-Dihydrobenzo[c]cinnoline CAS No. 52125-81-2](/img/structure/B3352983.png)
5,6-Dihydrobenzo[c]cinnoline
Descripción general
Descripción
5,6-Dihydrobenzo[c]cinnoline is a chemical compound with the molecular formula C12H10N2 and a molecular weight of 18222100
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[c]cinnoline typically involves the reduction of benzo[c]cinnoline. One common method is the photochemical reduction using strongly acidic 2-propanol (4 M HCl) and light of wavelength longer than 400 nm. The photoproduct, this compound, is formed as a result of this reaction.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydrobenzo[c]cinnoline can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be performed using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of benzo[c]cinnoline or other oxidized derivatives.
Reduction: Further reduction can produce more saturated derivatives of the compound.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Aplicaciones Científicas De Investigación
5,6-Dihydrobenzo[c]cinnoline has found applications in various scientific research fields:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5,6-Dihydrobenzo[c]cinnoline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and disrupts their function.
Anticancer Activity: Interferes with cellular signaling pathways involved in cancer cell growth and survival.
Comparación Con Compuestos Similares
Benzo[c]cinnoline: The parent compound from which 5,6-Dihydrobenzo[c]cinnoline is derived.
5,6-Diphenylbenzo[c]cinnoline:
Propiedades
IUPAC Name |
5,6-dihydrobenzo[c]cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCIZGAWKRTOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648251 | |
| Record name | 5,6-Dihydrobenzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52125-81-2 | |
| Record name | 5,6-Dihydrobenzo[c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















